molecular formula C10H7F3N2O3 B13904494 (3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

(3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13904494
M. Wt: 260.17 g/mol
InChI Key: LFCFVGYRJDSYEY-SECBINFHSA-N
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Description

(3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound characterized by the presence of an indole ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-2-oxo-6-methyl-1H-indole-3-carboxylic acid
  • (3R)-3-amino-2-oxo-6-chloro-1H-indole-3-carboxylic acid
  • (3R)-3-amino-2-oxo-6-bromo-1H-indole-3-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in (3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid distinguishes it from other similar compounds. This group significantly enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

(3R)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-5-6(3-4)15-7(16)9(5,14)8(17)18/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m1/s1

InChI Key

LFCFVGYRJDSYEY-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)[C@]2(C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2(C(=O)O)N

Origin of Product

United States

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